(Diisopropylammonio)trihydroborate
Description
Properties
Molecular Formula |
C6H15BN |
|---|---|
Molecular Weight |
112.00 g/mol |
InChI |
InChI=1S/C6H15BN/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 |
InChI Key |
QTLWVKYULFWHJX-UHFFFAOYSA-N |
Canonical SMILES |
[B-][NH+](C(C)C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Diisopropylammonio Trihydroborate
Advanced Synthetic Routes to (Diisopropylammonio)trihydroborate
The synthesis of this compound can be achieved through several pathways, primarily involving the reaction of diisopropylamine (B44863) with a suitable borane (B79455) source. The optimization of these routes is crucial for obtaining high yields and purity.
Optimization of Precursor Selection and Reaction Stoichiometry
The choice of the borane precursor is a critical factor in the synthesis of this compound. Common borane sources include sodium borohydride (B1222165) (NaBH₄) and borane complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The reaction of diisopropylamine with sodium borohydride in a suitable solvent like tetrahydrofuran (B95107) (THF) provides a straightforward route to the desired product.
The stoichiometry of the reactants plays a significant role in maximizing the yield and minimizing byproducts. A typical approach involves the use of a slight excess of the borane source to ensure complete reaction of the diisopropylamine. For instance, reacting diisopropylamine with a stoichiometric equivalent or a slight excess of BH₃·SMe₂ ensures efficient formation of the amine-borane adduct. The precise control of stoichiometry is essential to prevent the formation of undesired side products that can arise from further reactions of the product or unreacted starting materials.
| Precursor | Stoichiometry (Amine:Borane) | Typical Solvent | Key Considerations |
| Sodium Borohydride (NaBH₄) | 1 : 1 to 1 : 1.2 | Tetrahydrofuran (THF) | Requires activation, often with an acid or iodine, to generate diborane (B8814927) in situ. |
| Borane-dimethyl sulfide (BH₃·SMe₂) | 1 : 1 | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Direct and clean reaction; the dimethyl sulfide byproduct is volatile and easily removed. |
| Borane-tetrahydrofuran (BH₃·THF) | 1 : 1 | Tetrahydrofuran (THF) | Commercially available solution; reaction is typically fast at room temperature. |
Control of Reaction Conditions for Enhanced Yield and Purity
The control of reaction conditions, particularly temperature and solvent, is paramount for achieving high yields and purity of this compound. These reactions are often exothermic and require careful temperature management.
Temperature: The formation of the diisopropylamine-borane adduct is typically carried out at reduced temperatures, often starting at 0°C and then allowing the reaction to warm to room temperature. This controlled temperature profile helps to manage the exothermicity of the reaction and prevent the decomposition of the product or the formation of side products.
Solvent: The choice of solvent can influence the reaction rate and the solubility of the reactants and products. Tetrahydrofuran (THF) is a commonly used solvent due to its ability to dissolve both the amine and the borane source, as well as its relatively low boiling point, which facilitates product isolation. Dichloromethane is another suitable solvent, particularly when using borane-dimethyl sulfide complex. The polarity and coordinating ability of the solvent can affect the reactivity of the borane source and the stability of the resulting adduct.
Synthesis of Boron-Containing Derivatives from this compound
This compound is not only a stable form of borane but also a valuable starting material for the synthesis of more complex boron-containing molecules. Its hydridic nature and the presence of the amine moiety allow for a range of derivatization reactions.
Formation of Borane-Modified Phosphate (B84403) Diester Linkages
This compound and related amine-borane complexes are utilized in the synthesis of boranophosphate oligonucleotides, which are analogues of natural nucleic acids with a borane group replacing one of the non-bridging oxygen atoms in the phosphate backbone. These modified oligonucleotides exhibit enhanced nuclease resistance, making them promising for therapeutic applications. The synthesis often involves the use of H-boranophosphonate monomers, and amine-borane complexes can serve as the source of the borane moiety during the synthesis or as a reducing agent in certain synthetic steps. While direct use of this compound as the boronating agent is not always the primary route, its underlying chemistry as a stable and soluble borane source is fundamental to these synthetic strategies. The diisopropylammonium cation can also act as a counterion for the resulting boranophosphate diester, influencing its solubility and handling properties.
Synthesis of Phosphine-Borane Adducts via Reduction Pathways
This compound is a versatile reducing agent in organic synthesis. chemimpex.com One important application is the reduction of phosphine (B1218219) oxides to the corresponding phosphine-borane adducts. Phosphine-boranes are stable, air-tolerant compounds that serve as protected forms of phosphines, which are often air-sensitive.
The reduction of tertiary phosphine oxides can be achieved using an excess of a borane reagent. Diisopropylamine borane can be employed for this transformation, often in the presence of a Lewis acid catalyst or under conditions that facilitate the reduction. The general reaction involves the transfer of hydride from the borane to the phosphorus center of the phosphine oxide, followed by coordination of the resulting phosphine to a borane molecule. This method provides a convenient route to a wide range of phosphine-borane adducts. researchgate.net
| Phosphine Oxide Substrate | Reducing Agent System | Product |
| Triphenylphosphine oxide | Diisopropylamine borane / Lewis Acid | Triphenylphosphine-borane |
| Tricyclohexylphosphine oxide | Diisopropylamine borane / Heat | Tricyclohexylphosphine-borane |
| Alkyldiarylphosphine oxides | Diisopropylamine borane | Alkyldiarylphosphine-borane |
Role of Diisopropylammonium Moieties in the Synthesis of Related Salts and Complex Molecules
The diisopropylammonium cation, with its specific size, shape, and hydrogen-bonding capabilities, plays a significant role in the synthesis and crystal engineering of various salts and complex molecules. Its presence can direct the formation of specific solid-state structures and influence the properties of the resulting materials.
The two N-H protons of the diisopropylammonium cation can act as hydrogen-bond donors, interacting with anionic species to form well-defined supramolecular assemblies. This has been exploited in the synthesis of a variety of organic and inorganic salts. For instance, the reaction of diisopropylamine with various acids leads to the formation of diisopropylammonium salts with distinct crystal structures. researchgate.net
In the context of borane chemistry, the diisopropylammonium cation can template the formation of complex borate (B1201080) anions in solution, leading to the crystallization of specific polyborate structures. Furthermore, the steric bulk of the diisopropyl groups can influence the packing of molecules in the crystal lattice, creating channels or layers that can be important for the material's properties. This templating effect is a key principle in crystal engineering and the design of functional materials. The use of diisopropylammonium halides has been investigated for the development of molecular ferroelectric materials, where the ordering of the cations plays a crucial role in the material's spontaneous polarization. researchgate.net
| Anion | Resulting Salt Structure | Key Role of Diisopropylammonium Moiety |
| Chloride (Cl⁻) | Diisopropylammonium Chloride | Hydrogen bonding and cation ordering leading to ferroelectric properties. researchgate.net |
| Boranophosphate | Diisopropylammonium Boranophosphate | Charge stabilization and influence on solubility and crystallinity. |
| Tetrachloridoferrate(III) ([FeCl₄]⁻) | tris(Diisopropylammonium) tetrachloridoferrate(III) dichloride | Template for the formation of a layered double salt structure. researchgate.net |
No Information Available on the Specified Synthetic Applications of this compound
Despite a comprehensive search of scientific literature and chemical databases, no information could be found on the use of this compound in the synthetic methodologies outlined in the user's request. While the compound itself is listed with the CAS number 55124-35-1, there is no available research detailing its application in the preparation of diisopropylammonium tetrazolide for nucleoside synthesis or its involvement in the synthesis of phosphorus-containing organic compounds.
The investigation into the chemical literature did not yield any articles, patents, or database entries that describe the specific synthetic roles for this compound as requested. This suggests that the compound is either not used for these purposes, is a very new or proprietary reagent not yet described in publicly accessible literature, or that there may be a misunderstanding in the compound's name or its intended application.
It is noteworthy that a similarly named compound, diisopropylammonium tetrazolide , is a well-documented and widely used reagent in the field of nucleoside synthesis. It serves as an activator in the phosphoramidite (B1245037) method for oligonucleotide synthesis. This method is a cornerstone of modern DNA and RNA synthesis.
Given the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested article. The absence of data on its specific applications in the requested areas of nucleoside and phosphorus-containing compound synthesis prevents the creation of a scientifically accurate and informative article as per the user's instructions.
Mechanistic Investigations and Reactivity Studies of Diisopropylammonio Trihydroborate
Elucidation of Reduction Mechanisms Initiated by Trihydroborate Species
The reducing properties of (diisopropylammonio)trihydroborate stem from the transfer of a hydride (H⁻) from the trihydroborate anion to an electrophilic center. The mechanism of this transfer can be influenced by several factors, including the substrate, solvent, and temperature. nih.gov Amine-borane adducts, such as this compound, offer advantages over reagents like sodium borohydride (B1222165) due to their enhanced solubility in organic solvents and the ability to tune their reducing power and solubility by modifying the amine component. rsc.org
Pathways for Stereoselective Reductions
This compound and related amine-borane complexes are effective reagents for the stereoselective reduction of prochiral ketones and other carbonyl compounds. capes.gov.brrsc.org The stereochemical outcome of these reductions is often governed by the formation of a well-defined transition state. For instance, in the presence of a chiral catalyst, such as an oxazaborolidine, the borane (B79455) moiety of the amine-borane complex coordinates to the catalyst, which in turn coordinates to the ketone. youtube.com This ternary complex creates a chiral environment that directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the resulting alcohol. youtube.comwikipedia.org
The general mechanism for such asymmetric reductions involves the coordination of the borane to a Lewis basic site on the chiral catalyst, followed by the coordination of the ketone to the Lewis acidic boron center of the catalyst. youtube.com The steric bulk of the diisopropylamino group can play a significant role in the organization of this transition state, influencing the facial selectivity of the hydride delivery.
A proposed transition state for the asymmetric reduction of a ketone with an amine-borane complex in the presence of a chiral catalyst is depicted below:
Figure 1: Proposed transition state for stereoselective ketone reduction.
The stereoselectivity of these reactions can be quantified by the enantiomeric excess (e.e.), which represents the degree to which one enantiomer is favored over the other.
| Ketone | Chiral Catalyst | Amine-Borane | Enantiomeric Excess (e.e.) | Reference |
| Acetophenone | (S)-(-)-N,N-dibenzyl-1-phenylethylamine-BF3 | N,N'-diethylaniline-BH3 | 51% | capes.gov.brrsc.org |
| Various aromatic ketones | Chiral amine-BF3 complexes | Various borane-amine complexes | 10-57% | rsc.org |
| Table 1: Examples of Stereoselective Ketone Reductions using Amine-Borane Complexes. |
Mechanistic Comparison with Other Hydride Reducing Agents in Organic Transformations
The reactivity of this compound can be situated between that of powerful reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones such as sodium borohydride (NaBH₄). cphi-online.comborates.today LiAlH₄ is highly reactive and reduces a wide array of functional groups, but its lack of selectivity and violent reactions with protic solvents pose safety risks. cphi-online.comlibretexts.org In contrast, NaBH₄ is a milder and more selective reagent, typically used for the reduction of aldehydes and ketones in protic solvents. libretexts.orgcommonorganicchemistry.com
Amine-borane adducts like this compound offer a balance of reactivity and selectivity. rsc.org The reducing strength of aliphatic-substituted amine-boranes generally decreases with increasing alkyl substitution on the nitrogen atom. rsc.org This trend suggests that this compound is a milder reducing agent than ammonia-borane (H₃N·BH₃). rsc.org The reactivity of borohydride reagents is also influenced by the countercation; for example, lithium borohydride is a stronger reducing agent than sodium borohydride due to the polarization of the carbonyl substrate by the lithium cation. borates.today
| Reducing Agent | Reactivity | Selectivity | Typical Substrates |
| Lithium Aluminum Hydride (LiAlH₄) | Very High | Low | Aldehydes, ketones, esters, carboxylic acids, amides, nitriles |
| This compound | Moderate | Moderate | Aldehydes, ketones, imines |
| Sodium Borohydride (NaBH₄) | Mild | High | Aldehydes, ketones |
| Table 2: Comparison of Hydride Reducing Agents. |
Nucleophilic Reactivity at Phosphorus Centers (SN2@P Reactions) Involving this compound Systems
While direct studies on the Sₙ2@P reactions of this compound are not extensively documented, the general principles of nucleophilic substitution at phosphorus can provide insights. In an Sₙ2@P reaction, a nucleophile attacks the phosphorus center, leading to the displacement of a leaving group. mdpi.comnih.gov Unlike the concerted Sₙ2 reaction at carbon, which proceeds through a single transition state with inversion of configuration, nucleophilic substitution at a tetracoordinate phosphorus center can proceed through either a concerted Sₙ2-P mechanism (with inversion) or an addition-elimination (A-E) mechanism. mdpi.com The A-E mechanism involves the formation of a pentacoordinate intermediate, and its stereochemical outcome can be either retention or inversion of configuration. mdpi.comidc-online.com
The trihydroborate anion, being a source of hydride, can potentially act as a nucleophile towards an electrophilic phosphorus center. For example, in reactions with phosphine (B1218219) oxides, borohydride reagents can effect reduction to the corresponding phosphines. This process can be viewed as a nucleophilic attack of hydride on the phosphorus atom.
Investigations into Phosphoryl Transfer Processes with Borane-Modified Phosphate (B84403) Derivatives
Phosphoryl transfer reactions are fundamental in many biological processes. The interaction of borane species with phosphate derivatives can modulate the reactivity of the phosphate group. While specific investigations involving this compound in this context are limited, studies on related systems provide a framework for understanding these processes. Borane adducts can be formed with phosphine derivatives, and these adducts can undergo further reactions. d-nb.infonih.govrsc.orgnih.govresearchgate.net For instance, the dehydrocoupling of phosphine-borane adducts can lead to the formation of phosphinoboranes. d-nb.infonih.gov This reactivity highlights the potential for borane species to influence the chemistry at phosphorus centers.
Studies on Aggregation and Deaggregation Phenomena of Diisopropylammonium Species and Their Reactivity Implications
The state of aggregation of amine-borane adducts can significantly impact their reactivity. rsc.org Many aliphatic amine-boranes are crystalline solids at room temperature, and their stability is partly attributed to the formation of intermolecular dihydrogen bonds. rsc.org In solution, an equilibrium between aggregated and deaggregated species may exist. The reactivity of the borane adduct is often associated with the monomeric or less aggregated forms.
For ammonium (B1175870) borohydride (NH₄BH₄), which is structurally related to this compound, studies have shown that it can form solid solutions with other borohydrides like KBH₄, RbBH₄, and CsBH₄. rsc.org This ability to form solid solutions can stabilize the ammonium borohydride and alter its decomposition pathway. rsc.org While the diisopropylammonium cation is much bulkier than the ammonium cation, similar aggregation phenomena, potentially through weaker intermolecular interactions, could influence the solubility and reactivity of this compound in different solvents. The bulky diisopropyl groups might hinder extensive aggregation, leading to a higher concentration of reactive monomeric species in solution compared to less substituted amine-borane adducts.
Computational and Theoretical Chemistry of Diisopropylammonio Trihydroborate
Quantum Chemical Calculations on (Diisopropylammonio)trihydroborate and its Derivatives
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level. For a molecule like this compound, these methods could illuminate its fundamental properties.
Density Functional Theory (DFT) Studies on Molecular Geometries and Electronic Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties. For this compound, DFT calculations would be instrumental in predicting bond lengths, bond angles, and dihedral angles. Such studies would also yield crucial information about the electronic distribution within the molecule, including the nature of the dative N-B bond, which is a defining feature of amine-borane adducts.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| N-B Bond Length (Å) | Data not available |
| Average C-N Bond Length (Å) | Data not available |
| Average B-H Bond Length (Å) | Data not available |
| C-N-C Bond Angle (°) | Data not available |
| H-B-H Bond Angle (°) | Data not available |
Note: This table is for illustrative purposes only. No published data for these specific parameters for this compound could be located.
Ab Initio Calculations for Understanding Reaction Intermediates and Transition States
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are invaluable for mapping out reaction pathways. These calculations can be used to determine the energies and structures of transient species such as reaction intermediates and transition states. In the context of reactions involving this compound, for instance in reduction or hydroboration reactions, ab initio methods could identify the key transition states, thereby providing a detailed mechanistic understanding.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling allows for the exploration of the entire energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This would be particularly insightful for understanding the reactivity of this compound, for example, in the transfer of a hydride ion. The activation energies for various potential pathways could be determined, predicting the most likely reaction mechanism.
Theoretical Prediction and Interpretation of Stereoselectivity and Enantiocontrol
For reactions involving chiral molecules or producing chiral centers, computational chemistry can be a powerful tool for predicting and explaining stereoselectivity. While this compound itself is not chiral, it is often used in reactions with prochiral substrates. Theoretical models could be employed to understand the steric and electronic interactions in the transition state that lead to the preferential formation of one stereoisomer over another. By modeling the transition states of the competing pathways, the origins of enantiocontrol could be elucidated.
Simulation of Solvation Effects and Intermolecular Interactions in Diisopropylammonium Systems
The behavior of a chemical reaction can be significantly influenced by the solvent. Computational simulations, such as those employing a combination of quantum mechanics and molecular mechanics (QM/MM) or continuum solvation models, can be used to study these effects. For this compound, such simulations would provide insight into how solvent molecules arrange themselves around the solute and how this solvation shell affects its reactivity and stability. Furthermore, these simulations can model intermolecular interactions, such as dihydrogen bonding, which are known to be important in amine-borane adducts.
Applications of Diisopropylammonio Trihydroborate in Organic Synthesis and Catalysis
Utilization in Stereoselective Organic Transformations
The application of (Diisopropylammonio)trihydroborate in stereoselective organic transformations, particularly in enantioselective and diastereoselective reactions, is an area of ongoing investigation. While the compound is a known reducing agent, its specific use in achieving high levels of stereocontrol is not extensively documented in dedicated studies.
This compound is capable of reducing carbonyl compounds and nitriles to their corresponding alcohols and amines. organic-chemistry.org These reductions are typically performed in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH4) or lithium phenylborohydride (LiBPh4), where the lithium ion is believed to act as a catalyst. organic-chemistry.org
While the enantioselective reduction of ketones using boranes is a well-established field, particularly with the use of chiral catalysts such as oxazaborolidines (as in the Corey-Bakshi-Shibata reduction), specific research detailing the use of this compound as the borane (B79455) source in these catalytic systems is not widely reported. wikipedia.orgorganic-chemistry.orgyork.ac.uknih.gov The general principle of these reactions involves the activation of the borane by a chiral catalyst, which then delivers a hydride to the carbonyl or imine in a stereocontrolled manner. wikipedia.orgyoutube.com However, the literature predominantly focuses on borane-THF or catecholborane as the reducing agent in these enantioselective processes. wikipedia.org
The synthesis of chiral scaffolds with high diastereoselectivity is a cornerstone of modern organic chemistry. numberanalytics.com While borane reagents, in general, are utilized in diastereoselective reactions, for instance, in reductive aldol (B89426) reactions to create anti-α-methyl-β-hydroxy esters, the specific application of this compound in the diastereoselective synthesis of complex chiral scaffolds is not extensively documented. nih.gov
The factors that typically govern diastereoselectivity include steric hindrance, chelation control, and the inherent chirality of the starting material or reagent. numberanalytics.com Although this compound can be used for reductions, its inherent structure does not provide a chiral environment to induce high diastereoselectivity on its own. Its utility in diastereoselective synthesis would likely depend on its use in conjunction with chiral substrates or auxiliaries. However, specific and detailed research explicitly demonstrating the utility of this compound for the diastereoselective synthesis of chiral scaffolds is limited in the available scientific literature.
Application in the Construction of Complex Organic Architectures
The construction of complex organic architectures often requires mild and selective reagents. This compound has potential applications in this area, although specific examples can be sparse.
Nucleoside and nucleotide analogs are crucial in medicinal chemistry, particularly as antiviral and anticancer agents. nih.gov The synthesis of these complex molecules often involves multiple steps, including the modification of the sugar moiety and the phosphate (B84403) backbone. Boranophosphate nucleotides, where a non-bridging oxygen atom in the phosphate group is replaced by a BH3 group, have shown therapeutic potential. nih.gov
While the synthesis of various boron-containing nucleoside analogs has been reported, the direct role of this compound as a key reagent in the construction of the core nucleoside or nucleotide structure is not extensively detailed in the literature. nih.gov The synthesis of boranophosphate analogs often involves specialized phosphitylating agents or boranophosphorylation methods. nih.gov Although amine-borane adducts are fundamental to borane chemistry, the specific use of this compound in the total synthesis of complex nucleoside and nucleotide analogs remains an area that is not widely documented.
P-stereogenic phosphines are an important class of chiral ligands used in asymmetric catalysis. The synthesis of these molecules often involves the stereoselective functionalization of a phosphorus center. nih.gov Phosphine-boranes are common intermediates in the synthesis and handling of phosphines, as the borane group protects the phosphorus from oxidation and can influence its reactivity. nih.govnih.gov
The synthesis of P-stereogenic bisphosphine ligands has been achieved through the catalytic asymmetric deprotonation of a phosphine (B1218219) borane using a chiral base. nih.gov However, the specific use of this compound in the de novo synthesis or modification of phosphine-borane precursors to generate P-stereogenic centers is not a widely reported application.
Insufficient Published Research on the Specific Catalytic Applications of this compound
Despite a comprehensive search of scientific literature, there is a notable lack of specific published research detailing the applications of this compound in the distinct fields of metal-catalyzed organic reactions and organocatalytic systems.
While the broader class of borohydride compounds, such as sodium borohydride and lithium borohydride, are well-documented as versatile reducing agents in organic synthesis, specific research focusing on this compound, also known as diisopropylammonium borohydride (DIPAB), within the requested catalytic contexts appears to be limited or not publicly available.
General principles of hydroboration and reduction reactions are extensively covered in chemical literature. These reactions often involve the use of borane complexes and their derivatives. Similarly, the fields of metal-catalyzed reactions, which frequently utilize transition metal complexes to facilitate organic transformations, and organocatalysis, which employs small organic molecules as catalysts, are vast areas of chemical research.
However, the specific role and utility of this compound as a key component—either as a catalyst, ligand, or reagent—within these two specific domains of catalysis are not substantially reported in the available scientific databases and publications. Consequently, the creation of a detailed, evidence-based article with specific research findings and data tables, as per the requested outline, is not feasible at this time due to the absence of foundational research on the subject.
Further research into the synthesis and catalytic activity of this compound may be necessary to elucidate its potential applications in these areas of organic chemistry. At present, the scientific community has not extensively documented its exploration in metal-catalyzed organic reactions or its contributions to organocatalytic systems.
Future Directions and Perspectives in Diisopropylammonio Trihydroborate Research
Emerging Synthetic Methodologies for Enhanced Accessibility and Scope
The traditional synthesis of amine-boranes often involves the reaction of an amine with a borane (B79455) source like borane-dimethyl sulfide (B99878) or diborane (B8814927). While effective, these methods can have limitations regarding functional group tolerance and scalability. Recent advancements in synthetic chemistry offer promising alternatives that could be adapted for the efficient and safer production of (Diisopropylammonio)trihydroborate.
Researchers at Purdue University have developed a method for producing amine-boranes in an open-air environment using sodium borohydride (B1222165) and a mild activator like carbon dioxide or even water with ethyl acetate. rsc.orgyoutube.com This approach mitigates the hazards associated with pyrophoric borane reagents and could significantly lower production costs. rsc.org Adapting such green and scalable protocols for the synthesis of this compound would be a significant step forward, making this compound more accessible for a broader range of studies and potential applications.
Furthermore, the synthesis of diaminoboranes through the catalytic dehydrocoupling of amine-boranes and amines, as demonstrated with platinum complexes, opens up another avenue for creating novel boron-nitrogen compounds. rsc.org Exploring similar catalytic routes starting from this compound could lead to new derivatives with unique properties.
A summary of relevant synthetic approaches is presented in the table below:
| Synthetic Approach | Reagents | Potential Advantages for this compound |
| Traditional Method | Diisopropylamine (B44863), Borane Dimethyl Sulfide | Established procedure |
| Green Synthesis | Diisopropylamine, Sodium Borohydride, CO2/H2O | Safer, more economical, environmentally friendly |
| Catalytic Dehydrocoupling | This compound, Amine, Catalyst | Access to novel diaminoborane derivatives |
Deeper Mechanistic Insights into Complex Chemical Transformations
The reactivity of amine-boranes is nuanced, with reaction pathways often being highly dependent on the substrate, solvent, and temperature. A deeper mechanistic understanding of how this compound participates in chemical transformations is crucial for harnessing its full potential.
For instance, in reduction reactions, amine-boranes can act as hydride donors. Diisopropylaminoborane (B2863991), a closely related compound, has been shown to reduce various functional groups. organic-chemistry.org Understanding the precise mechanism of hydride transfer from this compound, including the potential role of lithium ion catalysis in accelerating these reductions, would be a key area of investigation. organic-chemistry.org
Furthermore, the involvement of amine-boranes in transfer hydrogenation reactions can proceed through different pathways. researchgate.net Detailed mechanistic studies, potentially employing isotopic labeling and kinetic analysis, would be necessary to elucidate the dominant pathways for this compound. This knowledge would be instrumental in designing selective reduction protocols for complex molecules.
Development of Novel Catalytic and Asymmetric Applications
A significant area of future research lies in the development of novel catalytic systems based on this compound and its derivatives. The steric bulk of the diisopropylamino group could be leveraged to achieve high levels of selectivity in catalytic processes.
The use of amine-boranes in catalysis is an expanding field. For example, borane-pyridine has been shown to be an effective catalyst for direct amidation reactions. mdpi.com Investigating the catalytic activity of this compound in similar or other transformations could lead to the discovery of new and efficient catalytic methods. Lewis acid catalysis initiated by boranes has also been shown to be effective in hydroboration reactions, suggesting another potential application area. rsc.org
Moreover, the development of chiral versions of this compound or its use in conjunction with chiral catalysts holds immense promise for asymmetric synthesis. Asymmetric reductions of ketones using chiral amine-borane complexes have been reported, achieving moderate to high enantiomeric excess. rsc.orgrsc.org Future work could focus on designing chiral ligands derived from diisopropylamine or using this compound with chiral catalysts to effect highly enantioselective reductions of prochiral ketones and other substrates. youtube.comwikipedia.orgyoutube.com The CBS reduction, which utilizes a chiral oxazaborolidine catalyst with a borane source, provides a well-established framework for achieving high enantioselectivity and could be explored with this sterically hindered amine-borane. youtube.comyoutube.com
| Potential Catalytic Application | Key Research Focus |
| Reductions | Selective reduction of esters, nitriles, and other functional groups. organic-chemistry.org |
| Amidation | Catalyzing the direct formation of amides from carboxylic acids and amines. mdpi.com |
| Asymmetric Reductions | Development of chiral variants or use with chiral catalysts for enantioselective ketone reduction. rsc.orgrsc.orgwikipedia.org |
Integration of Advanced Computational Techniques with Experimental Research
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, guiding experimental design, and providing deep mechanistic insights. The integration of advanced computational techniques with experimental research will be indispensable for accelerating progress in the chemistry of this compound.
Density Functional Theory (DFT) calculations can be employed to model the structure, vibrational frequencies, and thermochemical properties of this compound and its reaction intermediates and transition states. nih.govresearchgate.net Such studies can help to rationalize observed reactivity and predict the feasibility of new reactions. For instance, computational modeling has been used to study the steric and electronic effects in other sterically hindered amines and boranes, providing a basis for understanding the unique characteristics of the target compound. rsc.orgresearchgate.net
Furthermore, computational screening can be used to identify promising new applications. For example, computational analysis has been used to assess the potential of various amine-borane adducts for hydrogen storage. researchgate.net Similar in silico screening could be applied to this compound to explore its potential in materials science or other areas. The use of software like Avogadro can facilitate the modeling and analysis of chemical compounds and their properties. mdpi.com
By combining computational predictions with targeted experimental validation, researchers can significantly accelerate the exploration of this compound's chemical landscape, paving the way for the discovery of new reactions, catalysts, and materials.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling (Diisopropylammonio)trihydroborate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Always wear nitrile gloves, safety goggles, and flame-resistant lab coats to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation risks .
- Storage : Store in airtight containers under inert gas (e.g., argon) at temperatures below 25°C, away from oxidizers and moisture. Conduct regular leak checks using pressure-vacuum cycles .
- Waste Management : Segregate waste into designated containers for boron-containing compounds and coordinate with certified hazardous waste disposal services to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use B NMR to confirm boron coordination (e.g., δ = -15 to -25 ppm for trihydroborate species) and H NMR to resolve diisopropylammonium proton environments (e.g., splitting patterns for CH(CH) groups) .
- FT-IR Analysis : Identify B-H stretching vibrations (2000–2500 cm) and N-H stretches (3200–3400 cm) to verify structural integrity .
- Mass Spectrometry : Employ high-resolution ESI-MS to validate molecular ion peaks ([M+H]) and isotopic patterns for boron (natural abundance ~20% for B) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition pathways of this compound?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under inert conditions (glovebox) using thermogravimetric analysis (TGA) to track mass loss and differential scanning calorimetry (DSC) to identify exothermic/endothermic events .
- Cross-Validation : Compare decomposition byproducts (e.g., diisopropylamine, borane derivatives) via GC-MS and B NMR to distinguish between thermal vs. hydrolytic degradation mechanisms .
- Error Analysis : Quantify discrepancies using IUPAC guidelines for reproducibility (e.g., ±2% uncertainty thresholds for thermal data) and document environmental variables (humidity, trace oxygen levels) .
Q. What experimental design strategies mitigate decomposition risks during catalytic applications of this compound?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions in Schlenk lines or gloveboxes with oxygen/moisture levels <1 ppm. Use argon-purged solvents (e.g., THF, hexane) to prevent borane oxidation .
- Real-Time Monitoring : Implement in-situ FT-IR or Raman spectroscopy to detect early-stage decomposition (e.g., B-H bond cleavage) and adjust reaction parameters (temperature, stoichiometry) dynamically .
- Stabilizing Additives : Co-administer Lewis bases (e.g., trimethylamine) to coordinate boron vacancies and reduce reactivity with protic impurities .
Q. How can solubility data for this compound be accurately determined across solvents?
- Methodological Answer :
- Gravimetric Analysis : Saturate solvents (e.g., DCM, ether) with the compound, filter undissolved material, and evaporate the solvent under vacuum to measure residual mass .
- UV-Vis Calibration : Prepare standard curves using known concentrations and correlate absorbance at λ = 280 nm (borate-specific transitions) .
- Error Mitigation : Replicate measurements at controlled temperatures (±0.1°C) and use IUPAC-recommended statistical models (e.g., Grubbs’ test) to exclude outliers .
Q. What strategies validate synthetic yields of this compound when scaling reactions?
- Methodological Answer :
- Quantitative B NMR : Integrate boron signals against an internal standard (e.g., NaBH) to calculate molar yields .
- Elemental Analysis : Confirm boron content via ICP-OES and cross-check with theoretical values (e.g., ~12.5% boron by mass) .
- Byproduct Tracking : Use HPLC with charged aerosol detection (CAD) to quantify residual diisopropylamine and optimize purification (e.g., recrystallization in hexane/THF) .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
